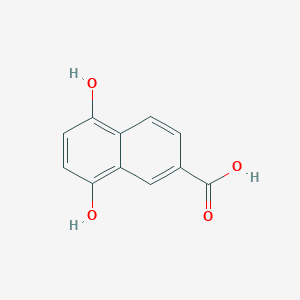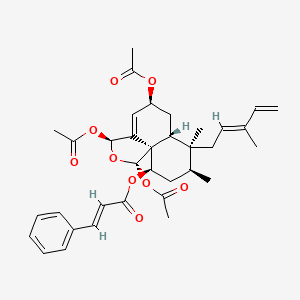
(3beta,9beta)-7-Drimene-3,11,12-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta, 9beta)-7-Drimene-3, 11, 12-triol belongs to the class of organic compounds known as cyclic alcohols and derivatives. These are organic compounds containing an aliphatic ring substituted with at least one hydroxyl group (3beta, 9beta)-7-Drimene-3, 11, 12-triol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, (3beta, 9beta)-7-drimene-3, 11, 12-triol is primarily located in the cytoplasm. Outside of the human body, (3beta, 9beta)-7-drimene-3, 11, 12-triol can be found in mushrooms. This makes (3beta, 9beta)-7-drimene-3, 11, 12-triol a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Isodrimenediol as a Microbial Metabolite and Intermediate in Drimane Biosynthesis
Research has identified Isodrimenediol, a microbial metabolite from Polyporus arcularius, which co-produces 7-drimene-3,11,12-triol. This suggests its role as an intermediate in the biosynthesis of drimane-type structures (Fleck et al., 1996).
Role in Steroid Synthesis
Studies have explored the synthesis of cholestane-3,5,6-triol stereoisomers, illustrating the importance of such compounds in understanding the synthesis and biological functions of oxysterols (Zhao et al., 2007).
Metabolism in the Pituitary
Research has shown that in the male rat pituitary, similar compounds like 5alpha-androstane-3beta, 17beta-diol are extensively metabolized into various triols, highlighting the metabolic pathways and potential biological roles of these compounds (Guiraud et al., 1979).
Discovery in Natural Products
Drimane-type sesquiterpenes, similar in structure, have been identified in natural products like the bark of Taxus yunnanensis. These discoveries are crucial for understanding the chemical diversity and potential applications of these compounds in various fields (Nguyen et al., 2003).
Inhibitory Activities and Biological Functions
The investigation of compounds like 5alpha-androstane-3beta,17beta-diol has led to discoveries about their inhibitory activities and possible biological roles, although these roles are not yet fully understood (Guiraud et al., 1979).
Propriétés
Numéro CAS |
101470-79-5 |
|---|---|
Nom du produit |
(3beta,9beta)-7-Drimene-3,11,12-triol |
Formule moléculaire |
C15H26O3 |
Poids moléculaire |
254.36 g/mol |
Nom IUPAC |
5,6-bis(hydroxymethyl)-1,1,4a-trimethyl-2,3,4,5,8,8a-hexahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H26O3/c1-14(2)12-5-4-10(8-16)11(9-17)15(12,3)7-6-13(14)18/h4,11-13,16-18H,5-9H2,1-3H3 |
Clé InChI |
FLJVCTAWIDPKTG-UHFFFAOYSA-N |
SMILES |
CC1(C(CCC2(C1CC=C(C2CO)CO)C)O)C |
SMILES canonique |
CC1(C(CCC2(C1CC=C(C2CO)CO)C)O)C |
melting_point |
165-166°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



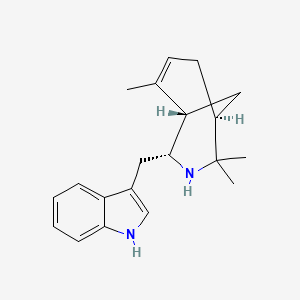

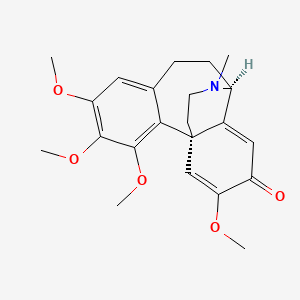

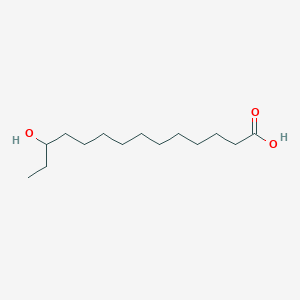





![(1R,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5S,6S)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1257292.png)
